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Executive Summary In the landscape of pharmaceutical development and designer drug

identification, the molecular formula C14H19N represents a critical chemical space containing

potent bioactive amines, including Camfetamine (N-methyl-3-phenyl-norbornan-2-amine) and

Phenylmorphan. Validating the purity and identity of these lipophilic amines is fraught with

challenges due to their tendency to form hygroscopic salts, oils, or stable solvates.

This guide serves as a definitive technical resource for researchers characterizing C14H19N

derivatives. We objectively compare the "Gold Standard" Combustion Elemental Analysis

(CHN) against modern alternatives—High-Resolution Mass Spectrometry (HRMS) and

Quantitative NMR (qNMR). While HRMS offers speed and sensitivity, this guide demonstrates

why Elemental Analysis remains the superior metric for establishing bulk purity and salt

stoichiometry, provided the calculations are rigorously corrected for solvates.

Part 1: Theoretical Framework & Core Calculations
Before experimental validation, the theoretical baseline must be established. C14H19N

derivatives often exist as free bases (oils) or Hydrochloride salts (solids). The shift in elemental
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composition between these forms is drastic and serves as the primary validation checkpoint.

The "Product": C14H19N Theoretical Composition
Target Molecule: Camfetamine / Phenylmorphan (Free Base) Formula: C14H19N Molecular

Weight (MW): 201.31 g/mol [1][2]

Element Count Atomic Mass Total Mass Theoretical %

Carbon (C) 14 12.011 168.154 83.53%

Hydrogen (H) 19 1.008 19.152 9.51%

Nitrogen (N) 1 14.007 14.007 6.96%

The Salt Variant: C14H19N·HCl
Target Molecule: Camfetamine Hydrochloride Formula: C14H20ClN (C14H19N + HCl)

Molecular Weight (MW): 237.77 g/mol [3]

Element Count Atomic Mass Total Mass Theoretical %

Carbon (C) 14 12.011 168.154 70.72%

Hydrogen (H) 20 1.008 20.160 8.48%

Nitrogen (N) 1 14.007 14.007 5.89%

Critical Insight: The drop in Carbon content from 83.53% to 70.72% is the definitive marker for

successful salt formation. An intermediate value (e.g., 77% C) indicates incomplete salification

or a hemi-salt.

Part 2: Comparative Analysis of Validation Methods
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This section compares Combustion Analysis (CHN) with its primary alternatives.

Performance Matrix: CHN vs. HRMS vs. qNMR
Feature

Elemental Analysis

(CHN)

HRMS (Orbitrap/Q-

TOF)

Quantitative NMR

(qNMR)

Primary Output Bulk Purity (% w/w)
Exact Mass / Formula

ID
Molar Ratio / Structure

Sample Req. 1–2 mg (Destructive) <0.1 mg (Destructive)
5–10 mg (Non-

destructive)

Precision ±0.3% absolute <5 ppm mass error ±1–2% relative

Impurity Detection

Detects

water/inorganics

indirectly

Blind to water/salts
Detects organic

impurities only

Salt Stoichiometry Excellent (Definitive) Poor (Ionization bias)
Good (If counter-ion

has protons)

Throughput
Moderate (10

mins/sample)
High (2 mins/sample)

Low (Acquisition +

Processing)

Deep Dive: Why CHN Wins for C14H19N Derivatives
While HRMS confirms you synthesized the correct molecule, it cannot confirm if your sample is

99% drug or 50% drug + 50% salt/solvent. qNMR is powerful but requires expensive

deuterated solvents and internal standards (e.g., Maleic acid) that may react with amine

derivatives.

Elemental Analysis is the only self-validating system for bulk purity. If your %C is off by >0.4%,

the sample is physically impure (wet, solvated, or contaminated with silica).

Part 3: Experimental Protocol (Combustion
Analysis)
Objective: Determine the %C, %H, %N of a synthesized C14H19N derivative (e.g.,

Camfetamine HCl) to within ±0.4% of theoretical values.
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Materials & Equipment
Instrument: Flash 2000 or Elementar vario EL cube.

Carrier Gas: Helium (99.999%).

Combustion Gas: Oxygen (99.995%).

Reference Standard: Acetanilide (C8H9NO) or Sulfanilamide.

Sample: Dried C14H19N derivative (vacuum dried at 40°C for 24h).

Step-by-Step Workflow
Calibration: Run 3 blanks (empty tin boats) followed by 3 K-factors (Acetanilide) to establish

the response factor.

Weighing (Critical):

For Solids (HCl salts): Weigh 1.5–2.0 mg into a tin capsule. Fold tightly to exclude air.

For Oils (Free bases): Use a liquid injection autosampler or seal the oil in a hermetic tin

pan using a cold-welding press to prevent volatility loss.

Combustion:

Inject sample into the combustion reactor (950–1200°C).

Flash Combustion:

injection triggers exothermic burn (

).[4]

,

,

.
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Reduction & Separation:

Gases pass over Copper (600°C) to reduce

.

Separation via GC column (Porapak PQS).

Detection via Thermal Conductivity Detector (TCD).[4]

Visualization: The Analytical Logic
The following diagram illustrates the decision process when analyzing C14H19N derivatives.
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Caption: Decision tree for validating C14H19N purity. Deviations trigger a solvate recalculation

loop.

Part 4: Advanced Data Analysis & Troubleshooting
When experimental data deviates from the theoretical C14H19N values, it rarely means the

synthesis failed. It usually indicates a solvate or hygroscopic water.

The Solvate Correction Algorithm
Scenario: You synthesized Camfetamine HCl.

Theoretical (Anhydrous): C: 70.72%, H: 8.48%, N: 5.89%

Found: C: 68.15%, H: 8.60%, N: 5.65%

Diagnosis:

Carbon is low (-2.57%).

Nitrogen is low (-0.24%).

Hydrogen is slightly high (+0.12%). This pattern suggests the presence of a non-nitrogenous

impurity containing hydrogen (likely Water).

Recalculation for Monohydrate (C14H20ClN · H2O):

New MW: 237.77 + 18.02 = 255.79

New %C:

(Too low)

Recalculation for Hemihydrate (C14H20ClN · 0.5 H2O):

New MW: 237.77 + 9.01 = 246.78

New %C:
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(Perfect Match)

New %N:

(Match)

Conclusion: The sample is the Hemihydrate of Camfetamine HCl. This is a valid, publishable

result, whereas "Impure" is not.

Visualization: Solvate Impact
The following diagram visualizes how solvates shift the elemental percentage vector.

C14H19N Base
(C: 83.5%)

HCl Salt
(C: 70.7%)

+ HCl
(Mass +36.5)

HCl Salt + H2O
(C: 65.7%)

+ Water
(Dilutes C & N)

HCl Salt + DCM
(C: Decrease, Cl: Increase)

+ Solvent Trap
(Distorts Ratio)

Click to download full resolution via product page

Caption: Impact of salt formation and solvation on Carbon percentage. Note the significant drop

in %C upon hydration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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